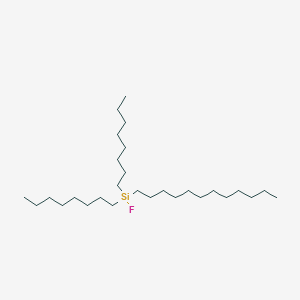
Bis(4-methoxyphenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl)mercury is an organomercury compound characterized by the presence of two 4-methoxyphenyl groups attached to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl)mercury typically involves the reaction of 4-methoxyphenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent and to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the toxicity of mercury compounds.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methoxyphenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and 4-methoxyphenyl derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and 4-methoxyphenyl compounds.
Substitution: The mercury atom can be substituted with other metals or functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium or potassium salts of other metals can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include 4-methoxyphenyl derivatives, elemental mercury, and various mercury salts, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(4-methoxyphenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity poses significant challenges.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of bis(4-methoxyphenyl)mercury involves its interaction with various molecular targets, including enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is a key factor in the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-methoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of mercury.
Bis(4-methoxyphenyl)amine: Contains nitrogen instead of mercury.
Bis(4-methoxyphenyl)silane: Contains silicon instead of mercury.
Uniqueness
Bis(4-methoxyphenyl)mercury is unique due to the presence of mercury, which imparts distinct chemical properties and reactivity compared to its analogs. The mercury atom allows for specific interactions and reactions that are not possible with other elements, making this compound valuable for specialized applications in research and industry.
Propiedades
Número CAS |
2097-72-5 |
|---|---|
Fórmula molecular |
C14H14HgO2 |
Peso molecular |
414.85 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl)mercury |
InChI |
InChI=1S/2C7H7O.Hg/c2*1-8-7-5-3-2-4-6-7;/h2*3-6H,1H3; |
Clave InChI |
ACXHORXLDXMQKH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



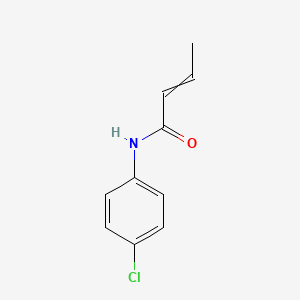


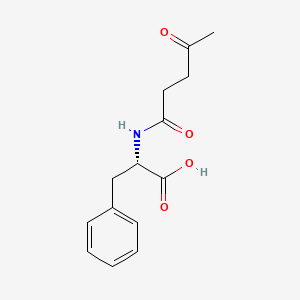
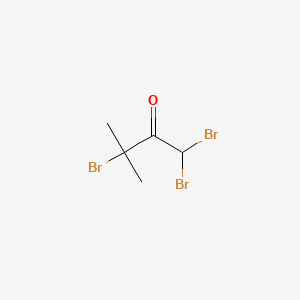
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
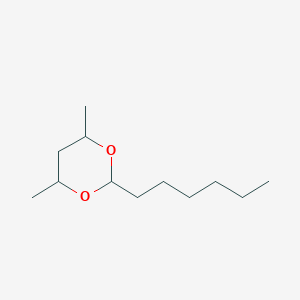

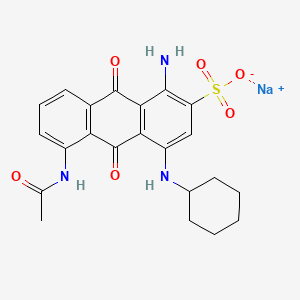
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
